

# Application Notes and Protocols for BAY-155 in a Mouse Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**BAY-155** is a potent and selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, with an IC50 of 8 nM.[1] This interaction is a critical driver in certain types of leukemias, particularly those with MLL rearrangements. By disrupting the Menin-MLL complex, **BAY-155** leads to the downregulation of key oncogenic genes such as MEIS1 and the upregulation of differentiation markers like CD11b and MNDA.[1] These application notes provide detailed protocols for utilizing **BAY-155** in a preclinical mouse xenograft model to evaluate its in vivo efficacy against relevant cancer cell lines.

## Mechanism of Action: The Menin-MLL Signaling Pathway

Menin acts as a scaffold protein, and its interaction with MLL fusion proteins is essential for the recruitment of the MLL complex to chromatin. This leads to the histone H3 lysine 4 (H3K4) methylation and subsequent transcriptional activation of downstream target genes, including the HOXA9 and MEIS1 proto-oncogenes. The overexpression of these genes blocks hematopoietic differentiation and promotes leukemogenesis. **BAY-155** competitively binds to the MLL binding pocket on Menin, thereby disrupting the Menin-MLL interaction. This abrogates the recruitment of the MLL fusion protein complex to its target genes, leading to a decrease in their expression, induction of cell differentiation, and ultimately, inhibition of tumor growth.





Click to download full resolution via product page

Diagram 1: BAY-155 Mechanism of Action.

## Data Presentation: In Vivo Efficacy of BAY-155

The following tables summarize the in vivo efficacy of **BAY-155** in various subcutaneous xenograft models as reported by Brzezinka K, et al. (2020).



Table 1: Effect of BAY-155 on Tumor Volume in Leukemia Xenograft Models

| Cell Line | Mouse Strain | BAY-155 Dose<br>(mg/kg, oral) | Treatment<br>Schedule | Tumor Volume<br>Inhibition (%) |
|-----------|--------------|-------------------------------|-----------------------|--------------------------------|
| MV4;11    | N/A          | 50                            | Once Daily            | ~75                            |
| MV4;11    | N/A          | 100                           | Once Daily            | ~90                            |
| MOLM-13   | N/A          | 50                            | Twice Daily           | ~60                            |
| MOLM-13   | N/A          | 100                           | Twice Daily           | ~80                            |

Table 2: Effect of **BAY-155** on Tumor Volume in Solid Tumor Xenograft Models

| Cell Line | Cancer<br>Type | Mouse<br>Strain | BAY-155<br>Dose<br>(mg/kg,<br>oral) | Treatment<br>Schedule | Tumor<br>Volume<br>Inhibition<br>(%) |
|-----------|----------------|-----------------|-------------------------------------|-----------------------|--------------------------------------|
| KYSE150   | Esophageal     | N/A             | 100                                 | Twice Daily           | ~50                                  |
| RKO       | Colorectal     | N/A             | 100                                 | Twice Daily           | No significant effect                |
| VCaP      | Prostate       | N/A             | 100                                 | Twice Daily           | No significant effect                |
| MCF7      | Breast         | N/A             | 100                                 | Twice Daily           | No significant effect                |

Table 3: Effect of BAY-155 on Body Weight in Xenograft Models



| Cell Line | BAY-155 Dose<br>(mg/kg, oral) | Treatment<br>Schedule | Maximum Body<br>Weight Loss (%) |
|-----------|-------------------------------|-----------------------|---------------------------------|
| MV4;11    | 50                            | Once Daily            | < 5                             |
| MV4;11    | 100                           | Once Daily            | < 5                             |
| MOLM-13   | 50                            | Twice Daily           | < 10                            |
| MOLM-13   | 100                           | Twice Daily           | ~10                             |
| KYSE150   | 100                           | Twice Daily           | < 5                             |
| RKO       | 100                           | Twice Daily           | < 5                             |
| VCaP      | 100                           | Twice Daily           | < 5                             |
| MCF7      | 100                           | Twice Daily           | < 5                             |

## **Experimental Protocols**

The following protocols provide a general framework for conducting a mouse xenograft study with **BAY-155**.

## Protocol 1: Establishment of Subcutaneous Xenograft Model

#### Materials:

- Cancer cell line of interest (e.g., MV4;11, MOLM-13)
- Appropriate cell culture medium and supplements
- Phosphate-buffered saline (PBS), sterile
- Matrigel (optional, can improve tumor take rate)
- 6-8 week old immunodeficient mice (e.g., NOD/SCID, NSG)
- Syringes (1 mL) and needles (27-30 gauge)



- Anesthetic (e.g., isoflurane)
- Calipers

#### Procedure:

- Cell Culture: Culture cancer cells according to standard protocols to achieve a sufficient number for injection. Cells should be in the logarithmic growth phase.
- · Cell Preparation:
  - Harvest cells and wash twice with sterile PBS.
  - Perform a cell count and assess viability (should be >90%).
  - $\circ$  Resuspend the cell pellet in an appropriate volume of sterile PBS or a 1:1 mixture of PBS and Matrigel to achieve the desired cell concentration (e.g., 5-10 x 10^6 cells per 100  $\mu$ L). Keep the cell suspension on ice.
- Animal Preparation and Cell Implantation:
  - Anesthetize the mouse using isoflurane.
  - Shave the injection site on the flank of the mouse.
  - Inject 100 μL of the cell suspension subcutaneously.
  - Monitor the mice for recovery from anesthesia.
- Tumor Growth Monitoring:
  - Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
  - Measure tumor dimensions (length and width) with calipers 2-3 times per week.
  - Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.[2]
  - Monitor the body weight of the mice 2-3 times per week as an indicator of general health.



 Once tumors reach the desired size, randomize the mice into treatment and control groups.

## **Protocol 2: Preparation and Administration of BAY-155**

#### Materials:

- BAY-155 powder
- Vehicle for oral administration (e.g., 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) and 0.2% (v/v) Tween-80 in sterile water)
- · Oral gavage needles
- Syringes

#### Procedure:

- Formulation of BAY-155:
  - Calculate the required amount of **BAY-155** based on the desired dose and the number of mice in the treatment group.
  - Prepare the vehicle solution (0.5% HPMC and 0.2% Tween-80 in sterile water).
  - Suspend the BAY-155 powder in the vehicle to achieve the final desired concentration.
    Vortex or sonicate briefly to ensure a uniform suspension. Prepare fresh daily.
- Oral Administration:
  - Administer the BAY-155 suspension or vehicle control to the mice via oral gavage. The volume administered is typically 100-200 μL per mouse, depending on the mouse's weight.
  - Follow the predetermined treatment schedule (e.g., once or twice daily).

## **Protocol 3: Efficacy Assessment and Endpoint**

Procedure:



- Continued Monitoring: Continue to monitor tumor volume and body weight throughout the study.
- Endpoint Criteria: The study may be terminated when:
  - Tumors in the control group reach a predetermined maximum size (e.g., 2000 mm<sup>3</sup>).
  - Significant tumor regression is observed in the treatment group.
  - Mice exhibit signs of excessive toxicity (e.g., >20% body weight loss, ulceration of tumors, or other signs of distress).
- Data Analysis:
  - At the end of the study, euthanize the mice and excise the tumors.
  - Measure the final tumor weight.
  - Analyze the data by comparing tumor growth (volume and weight) and body weight changes between the treatment and control groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.

## **Experimental Workflow**





Click to download full resolution via product page

Diagram 2: Experimental Workflow.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voluntary oral administration of drugs in mice [protocols.io]
- To cite this document: BenchChem. [Application Notes and Protocols for BAY-155 in a Mouse Xenograft Model]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12363436#using-bay-155-in-a-mouse-xenograft-model]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





